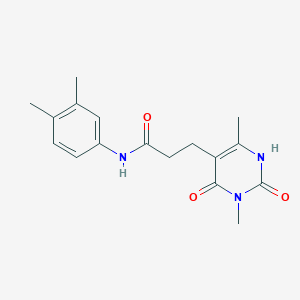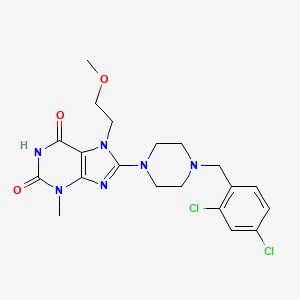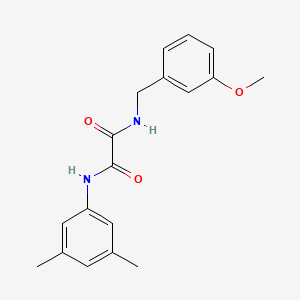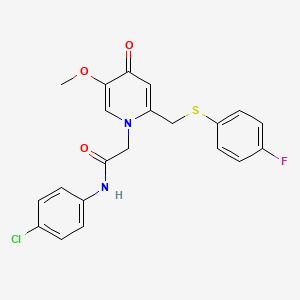
5-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-carboxamide, also known as ML352, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Biofilm Inhibition
One study focuses on the synthesis of thiophene derivatives and their application as antimicrobial agents. These compounds, including variants of thiophene, have been tested for their ability to reduce biofilm formation by marine bacteria, demonstrating significant biofilm-reducing capacities. This suggests potential applications in combating marine biofilm-associated problems (Benneche et al., 2011).
Anticancer Activity
Another area of research involves the synthesis of thiophene-2-carboxamide derivatives for anticancer activity. These derivatives have shown good inhibitory activity against several cancer cell lines, indicating their potential use in developing new cancer treatments (Atta & Abdel‐Latif, 2021).
Organic Semiconductors
Thiophene derivatives have also been investigated for their application in organic electronics, specifically as organic semiconductors. Modifications on thiophene compounds, including chlorination, have resulted in materials with improved electron mobility, highlighting their utility in organic thin-film transistors (Nakano et al., 2015).
Corrosion Inhibition
Research has been conducted on methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies found that certain thiophene-based compounds significantly reduce the corrosion rate, suggesting their potential application in industrial corrosion protection (Fouda et al., 2020).
Photostabilization of PVC
Novel thiophene derivatives have been synthesized and assessed as photostabilizers for rigid poly(vinyl chloride) (PVC), showing promising results in reducing the level of photodegradation of PVC films. This application could be crucial in extending the lifespan of PVC materials exposed to UV radiation (Balakit et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is Coagulation Factor X (FXa) . FXa is a coagulation enzyme that plays a crucial role in the blood clotting process. It is a promising target for the development of anticoagulants .
Mode of Action
The compound interacts with FXa in a specific manner. The neutral ligand chlorothiophene in the compound interacts with the S1 subsite of FXa . This interaction is critical for the compound’s high affinity and potency .
Result of Action
The inhibition of FXa by the compound leads to a decrease in thrombin formation, thereby reducing blood clot formation. This makes the compound a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-15(20-2,10-4-3-5-11(16)8-10)9-18-14(19)12-6-7-13(17)21-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBZORWYWUSSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)
![2-[(4-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2845750.png)


![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)
![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)

![2-[(2-chlorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2845760.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine](/img/structure/B2845764.png)

![3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2845766.png)
![3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2845767.png)